Dimethyl 2-aminomalonate (H-DL-Gly(CO2Me)-OMe)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

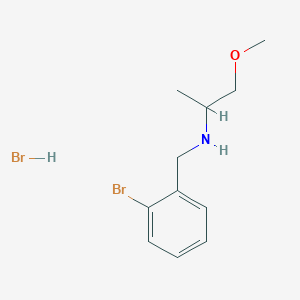

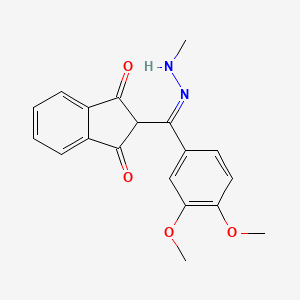

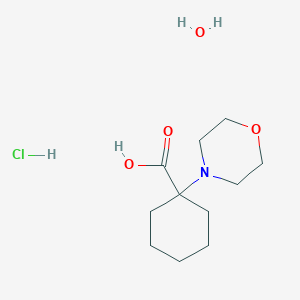

Dimethyl aminomalonate hydrochloride, also known as aminomalonic acid dimethyl ester hydrochloride, is a hydrochloride salt of a dialkyl aminomalonate . It has a molecular weight of 183.59 .

Synthesis Analysis

Dimethyl aminomalonate hydrochloride may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama (OMe) 2 (Boc= tert -butyloxycarbonyl, Leu= leucine, Ama= aminomalonic acid) . It may also be used as a starting reagent in the synthesis of ( R, S )-2-phenethylcysteine hydrochloride, dimethyl 2,2,2-polynitroalkylnitroaminonitromalonate, and spirotryprostatin B .Molecular Structure Analysis

The linear formula of Dimethyl aminomalonate is NH2CH(COOCH3)2 · HCl . The molecular structure can be represented by the SMILES string Cl [H].COC (=O)C (N)C (=O)OC .Physical and Chemical Properties Analysis

Dimethyl aminomalonate hydrochloride appears as crystals . It has a melting point of 160 °C (dec.) (lit.) . It is soluble in water at 25 mg/mL, yielding a clear, colorless to faintly yellow solution .Applications De Recherche Scientifique

Electrochemical Cyclization

Dimethyl aminomalonates undergo electrochemical oxidation in methanol, leading to cyclization products through carbon-carbon bond formation. This process, optimal with NaCN as the electrolyte, is presumed to involve a two-electron oxidation mechanism (Okimoto et al., 2006).

Synthesis of Pyroglutamic Acid Derivatives

The compound plays a crucial role in the enantioselective Michael-Proton Transfer-Lactamization, leading to the synthesis of pyroglutamic acid derivatives. This showcases its importance in creating complex organic molecules with specific chiral configurations (Chaheine, 2021).

Formation of Pyrrolidine and Oxazoles

Dimethyl 2-aminomalonate is integral in the synthesis of novel compounds, including pyrrolidine and oxazole derivatives. It participates in 1,3-dipolar cycloaddition reactions, showcasing its utility in creating heterocyclic compounds (He, 2012).

Nitro Compound Synthesis

Its reactions with formaldehyde have been used to prepare nitro derivatives, demonstrating its versatility in introducing nitro groups into molecules for further chemical transformations (Ishchenko et al., 2001).

Antiallergic Activity Study

In a study exploring the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, dimethyl aminomalonate's derivatives were assessed for antiallergic activity, indicating its potential in medicinal chemistry research (Wade et al., 1983).

Catalyst in Intramolecular Hydroamination

Dimethyl 2-aminomalonate derivatives have been used to synthesize catalysts for the intramolecular hydroamination of alkenes and alkynes, highlighting its role in the development of new catalytic processes (Meyer et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Dimethyl 2-aminomalonate, also known as aminomalonic acid dimethyl ester hydrochloride , is a complex compound used in various chemical reactionsIt’s known to be used in the synthesis of other compounds, indicating that its targets could vary depending on the specific reaction it’s involved in .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama(OMe)2 (Boc= tert-butyloxycarbonyl, Leu= leucine, Ama= aminomalonic acid) . The exact mode of action would depend on the specific reaction and the other compounds involved.

Biochemical Pathways

For example, it’s used in a transition-metal-free decarboxylation coupling process for the preparation of α-amino acid esters .

Pharmacokinetics

It’s known that the compound has high gi absorption . Its bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of Dimethyl 2-aminomalonate’s action would depend on the specific reaction it’s involved in. For instance, in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate, it contributes to the formation of this new compound .

Propriétés

IUPAC Name |

dimethyl 2-aminopropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-9-4(7)3(6)5(8)10-2/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDFJESNGMDHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-80-3 |

Source

|

| Record name | Dimethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016115803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)